Forskoditerpene A
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Overview
Description
Forskoditerpene A is a natural product found in Plectranthus barbatus with data available.
Scientific Research Applications
Cancer Therapy
Forskolin, a diterpene from Coleus forskohlii, is explored for its anticancer properties. It activates adenylate cyclase, raising cAMP levels, affecting cancer biology through PKA-dependent and -independent pathways, potentially inhibiting cell growth and migration in cancer cells (Sapio et al., 2017).
Cellular Signal Transduction
Forskolin is known to directly stimulate adenylyl cyclase, increasing cAMP and eliciting cAMP-dependent physiological responses. It also influences membrane transport proteins and channel proteins through cAMP-independent mechanisms (Laurenza et al., 1989).
Biosynthesis and Biotechnological Production
Forskolin's biosynthesis involves a cascade of cytochrome P450s and acetyltransferases, converting 13R-manoyl oxide into forskolin. This pathway has been integrated into yeast for biotechnological production (Pateraki et al., 2017).
Ophthalmological Applications
Forskolin has been shown to lower intraocular pressure in rabbits, monkeys, and humans, potentially beneficial in treating glaucoma. It increases intracellular cyclic AMP by stimulating adenylate cyclase (Caprioli & Sears, 1983).
Antimicrobial and Antimetastatic Properties
It exhibits potent platelet aggregation inhibition and reduces tumor colonization in lungs, suggesting potential as an antimetastatic agent (Agarwal & Parks, 1983).
Protective Effects in Ototoxicity
Forskolin protects against cisplatin-induced ototoxicity by inhibiting apoptosis and reactive oxygen species production, suggesting a role in mitigating side effects of cancer treatments (Guo et al., 2018).
Respiratory Applications
Its bronchodilator and anti-allergy activities have been studied, showing potential in treating conditions like asthma by relaxing airway smooth muscle and inhibiting mediator release (Kreutner et al., 1985).
Other Applications
Forskolin influences various biological processes like induction of drug metabolism, acid and pepsinogen secretion by gastric glands, and activation of adenylate cyclase in cells, illustrating its diverse potential in scientific research (Ding & Staudinger, 2005).
Properties
Molecular Formula |
C20H30O2 |
---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(E)-3-[(1'R,4aR,8S,8aR)-4,4,7,8a-tetramethylspiro[2,3,4a,5-tetrahydro-1H-naphthalene-8,2'-cyclopropane]-1'-yl]but-2-enoic acid |
InChI |
InChI=1S/C20H30O2/c1-13(11-17(21)22)15-12-20(15)14(2)7-8-16-18(3,4)9-6-10-19(16,20)5/h7,11,15-16H,6,8-10,12H2,1-5H3,(H,21,22)/b13-11+/t15-,16-,19-,20-/m1/s1 |
InChI Key |
NLQNGKMQUWEKQY-XNNJJLOPSA-N |
Isomeric SMILES |
CC1=CC[C@H]2[C@]([C@]13C[C@@H]3/C(=C/C(=O)O)/C)(CCCC2(C)C)C |
Canonical SMILES |
CC1=CCC2C(CCCC2(C13CC3C(=CC(=O)O)C)C)(C)C |
Synonyms |
forskoditerpene A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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